BenchChemオンラインストアへようこそ!

Ergotaminine

Stereochemistry Chiral analysis Quality control

Ergotaminine is the pharmacologically inactive C8-(S)-epimer of ergotamine, designated as Impurity B (EP) and a USP Reference Standard (1241550). Its distinct chromatographic retention profile—baseline-resolved from active ergotamine—enables accurate quantification of epimerization-related degradation in stability studies. Procurement of the pure (S)-epimer is mandatory: substitution with ergotamine causes erroneous results due to fundamental stereochemical divergence. Essential for method validation per EU Regulation 2021/1399, ANDA/DMF filings, and ISO 33401:2024-compliant mycotoxin analysis. Available as a compendial-grade reference standard with traceable purity for critical analytical workflows.

Molecular Formula C33H35N5O5
Molecular Weight 581.7 g/mol
CAS No. 639-81-6
Cat. No. B1205201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErgotaminine
CAS639-81-6
SynonymsCornutamine
Ergo Kranit
ergo sanol
Ergo-Kranit
Ergodryl Mono
Ergomar
Ergostat
Ergotamine
Ergotamine Tartrate
Ergotamine Tartrate (2:1)
Ergotaminine
Gynergen
Lingraine
Mono, Ergodryl
Tartrate, Ergotamine
Molecular FormulaC33H35N5O5
Molecular Weight581.7 g/mol
Structural Identifiers
SMILESCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C
InChIInChI=1S/C33H35N5O5/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32/h3-6,8-11,15,17,21,25-27,34,42H,7,12-14,16,18H2,1-2H3,(H,35,39)/t21-,25+,26-,27-,32+,33-/m0/s1
InChIKeyXCGSFFUVFURLIX-BRMNWJGKSA-N
Commercial & Availability
Standard Pack Sizes0.125 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ergotaminine CAS 639-81-6: Analytical Reference Standard and Pharmacologically Inactive C8-Epimer of Ergotamine


Ergotaminine (CAS 639-81-6), also known as isoergotamine, is a naturally occurring ergot alkaloid and the C8-(S)-epimer (isolysergic acid derivative) of ergotamine [1]. It is produced by fungi of the genus Claviceps, including Claviceps purpurea, during growth on cereals and grasses [2]. With molecular formula C33H35N5O5 and molecular weight 581.66 g/mol, ergotaminine serves as the primary degradation product of ergotamine via epimerization at C-8 and is officially designated as Ergotamine Tartrate Impurity B in the European Pharmacopoeia and as a USP Reference Standard (Catalog No. 1241550) for compendial quality testing [3][4]. Unlike its pharmacologically active counterpart ergotamine, ergotaminine exhibits minimal biological activity at serotonin, adrenergic, and dopaminergic receptors, a property that underpins its critical role as an analytical marker for degradation monitoring rather than as a therapeutic agent [5].

Why Ergotaminine CAS 639-81-6 Cannot Be Substituted with Ergotamine or Other Ergot Alkaloids in Analytical and Research Applications


Generic substitution of ergotaminine with ergotamine or other ergot alkaloids is scientifically invalid due to fundamental differences in stereochemistry at C-8, which dictates distinct physicochemical properties, chromatographic behavior, and pharmacological activity [1]. Ergotaminine possesses the C8-(S) configuration characteristic of isolysergic acid derivatives, whereas ergotamine is the C8-(R) epimer (lysergic acid series), resulting in a strongly dextrorotatory optical rotation ([α]D20 +369°) versus the levorotatory rotation of ergotamine [2]. This stereochemical divergence manifests in measurable differences in solubility, crystallization behavior, and retention time in HPLC and LC-MS/MS systems, directly impacting method validation, impurity profiling, and regulatory compliance [3]. Furthermore, the C8-(S)-epimers of ergot alkaloids are pharmacologically inactive at relevant receptors compared to their C8-(R) counterparts, meaning that substitution of ergotaminine reference material with ergotamine would produce erroneous quantitative results in assays designed to detect the inactive degradation marker [4]. Regulatory frameworks including USP monographs and European Commission Regulation (EU) 2021/1399 explicitly require separate quantification of epimer pairs, making compound-specific procurement essential for analytical accuracy and audit readiness [5].

Quantitative Differentiation Evidence for Ergotaminine CAS 639-81-6: Comparative Data Versus Closest Analogs


Optical Rotation Divergence: Ergotaminine (+369°) vs. Ergotamine (Levorotatory)

Ergotaminine exhibits a strongly dextrorotatory specific optical rotation of [α]D20 +369° (c = 0.5 in chloroform), whereas ergotamine, its C8-(R) epimer, is levorotatory [1]. This stereochemical inversion at C-8 fundamentally distinguishes the isolysergic acid derivative (ergotaminine) from the lysergic acid derivative (ergotamine) and serves as a definitive identification criterion in pharmacopoeial monographs [2].

Stereochemistry Chiral analysis Quality control

Solubility Differential: Ergotaminine Requires 1000-1500 Parts Boiling Solvent vs. Ergotamine

Ergotaminine is substantially less soluble than ergotamine in common organic solvents. It dissolves in approximately 1000 parts boiling alcohol and 1500 parts boiling methanol, whereas ergotamine exhibits markedly higher solubility under identical conditions [1]. This solubility differential necessitates distinct sample preparation protocols when working with ergotaminine reference standards compared to ergotamine.

Solubility Formulation Sample preparation

Crystallization Behavior: Ergotaminine Crystallizes Solvent-Free vs. Ergotamine Retains Solvent

Ergotaminine crystallizes as thin rhombic plates from methanol without incorporating solvent molecules into the crystal lattice, whereas ergotamine tends to retain the solvent of crystallization [1]. This property has been confirmed by X-ray crystallography, which further reveals that the non-aromatic ring C of the ergoline skeleton in ergotaminine is nearly planar (maximum deviation = 0.317 Å) with an envelope conformation, while ring D exhibits a slightly distorted chair conformation due to intramolecular N-H⋯N hydrogen bonding [2].

Crystallography Polymorphism Reference material characterization

Pharmacological Activity: C8-(S)-Epimer (Ergotaminine) Is Biologically Inactive vs. C8-(R)-Epimer (Ergotamine)

Ergotaminine, as the C8-(S)-epimer (S-epimer) of ergotamine, is considered pharmacologically inactive, whereas the C8-(R)-epimer (ergotamine) exhibits potent agonist/antagonist activity at serotonergic, adrenergic, and dopaminergic receptors [1]. This structure-activity relationship is conserved across the ergot alkaloid family: epimerization at C-8 generates '-inine' forms with minimal receptor binding, while the '-ine' forms retain biological activity [2]. Conformational analysis reveals that ergotamine can adopt a folded, hydrogen-bonded conformation in low dielectric environments that is likely the bioactive species; ergotaminine cannot access this conformation due to its inverted stereochemistry at C-8 [3]. Problems in ergotamine therapy arise specifically because the drug epimerizes to pharmacologically inactive ergotaminine, reducing therapeutic efficacy [4].

Receptor pharmacology Bioactivity Toxicology

Chromatographic Resolution: Baseline Separation of Ergotamine/Ergotaminine Epimer Pair Achieved in 11-Minute LC-MS/MS Method

Under acidic LC-MS/MS conditions, baseline separation of six critical ergot alkaloids and their corresponding C8-epimers, including the ergotamine/ergotaminine pair, was achieved in an 11-minute total cycle time [1]. Complete resolution of all 12 epimers was obtained, enabling definitive quantification of ergotaminine without interference from the co-eluting ergotamine that would otherwise compromise analytical accuracy [2]. This chromatographic resolution is essential because the two epimers share identical molecular mass (581.66 g/mol) and similar MS/MS fragmentation patterns, requiring chromatographic rather than purely mass spectrometric discrimination [3].

LC-MS/MS Chromatography Method validation

Regulatory Identity: Ergotaminine as USP Reference Standard and EP Impurity B

Ergotaminine is officially designated as Ergotamine Tartrate Impurity B in the European Pharmacopoeia and is available as a United States Pharmacopeia Reference Standard (Catalog No. 1241550) intended for use in specified quality tests and assays as specified in USP compendia [1]. In contrast, ergotamine (CAS 113-15-5) is the active pharmaceutical ingredient subject to separate monograph specifications [2]. The USP monograph for Ergotamine Tartrate Injection explicitly acknowledges that the formulation contains 'the tartrates of its epimer, ergotaminine, and of other related alkaloids,' requiring separate analytical control of this impurity [3]. Purity assessments of ergot alkaloid standards, including ergotaminine, have demonstrated purity levels >98% when assessed by LC-DAD-ESI-TOF-MS, supporting their suitability as reference materials [4].

Compendial compliance Quality control Regulatory affairs

Validated Application Scenarios for Ergotaminine CAS 639-81-6 Based on Quantitative Differentiation Evidence


Pharmaceutical Impurity Profiling and Stability-Indicating Method Validation

Ergotaminine serves as the primary degradation marker (EP Impurity B; USP Reference Standard 1241550) in stability-indicating HPLC and LC-MS/MS methods for ergotamine tartrate pharmaceutical preparations. Its distinct chromatographic retention time, baseline-resolved from ergotamine under acidic LC-MS/MS conditions in 11-minute total cycle time, enables accurate quantification of epimerization-related degradation without interference [1]. The solvent-free crystallization property ensures consistent reference standard mass for calibration curve preparation, while compendial recognition mandates its use for regulatory submissions including ANDA and DMF filings [2].

Food and Feed Safety Mycotoxin Testing Under EU Regulatory Compliance

European Commission Regulation (EU) 2021/1399 establishes maximum levels for ergot alkaloids including ergotaminine in foodstuffs, requiring separate quantification of C8-epimer pairs [1]. Laboratories implementing LC-MS/MS methods for cereal and grain analysis must procure authentic ergotaminine reference material to establish retention time windows, verify chromatographic resolution from ergotamine, and validate method performance parameters including limit of detection (LOD) and limit of quantification (LOQ) across the required analytical range [2]. Commercially available Biopure™ ergotaminine calibrants (25 µg/mL dried down; ISO 33401:2024 certified) provide traceable reference materials for this application [3].

Isotopic Internal Standard Synthesis and Method Development

The synthesis of isotopically labeled ergotaminine-13CD3 via N6-demethylation of native ergotamine followed by remethylation with 13CD3-I enables its use as a stable isotope-labeled internal standard (SIL-IS) for HPLC-MS/MS quantification [1]. This approach addresses the current commercial unavailability of appropriate internal standards in standard method EN 17425:2021, significantly improving quantification accuracy in complex food matrices [2]. The availability of both labeled and unlabeled ergotaminine reference materials supports advanced method development for high-resolution HR-MS/MS applications requiring matrix-matched calibration [3].

Forced Degradation and Epimerization Kinetic Studies

Ergotaminine is formed via epimerization at C-8 of ergotamine, representing the most important degradation route for ergotamine-containing formulations [1]. Procurement of pure ergotaminine reference standard enables controlled forced degradation studies to establish epimerization kinetics, determine activation parameters, and evaluate formulation strategies to minimize conversion. The pharmacological inactivity of ergotaminine relative to ergotamine (class-level inference from C8-(S)-epimer structure-activity relationships) makes monitoring its formation essential for ensuring therapeutic potency throughout shelf-life [2]. The known epimerization reaction conditions—achievable by storing ergotamine in sealed vials in darkness at ambient temperature for two weeks—provide a validated starting point for degradation protocol development [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ergotaminine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.